An In-Depth Technical Guide to the Chemical Structure of O-Desacetyl-N-desmethyl Diltiazem
An In-Depth Technical Guide to the Chemical Structure of O-Desacetyl-N-desmethyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Desacetyl-N-desmethyl Diltiazem, a principal metabolite of the widely prescribed calcium channel blocker Diltiazem, presents a molecule of significant interest in pharmaceutical research and development. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and physicochemical properties. It further delves into its metabolic origins, analytical methodologies for its quantification, and its pharmacological and toxicological profile. This document is intended to serve as a foundational resource for scientists engaged in drug metabolism studies, bioanalytical method development, and the broader field of cardiovascular pharmacology.
Chemical Identity and Structure
O-Desacetyl-N-desmethyl Diltiazem is a derivative of Diltiazem formed through enzymatic deacetylation and N-demethylation. Its core structure is a 1,5-benzothiazepine ring, characteristic of this class of compounds.
Nomenclature and Identification
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Systematic IUPAC Name : (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one[1][2]
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Common Synonyms : Deacetyl N-Monodesmethyl Diltiazem, M2[3][4]
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CAS Number : 81353-09-5[1]
Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₃S | [1] |
| Molecular Weight | 358.45 g/mol | [1] |
| Appearance | Pale Yellow Solid | [5] |
| Melting Point | 134-136°C (decomposes) | [5] |
| Solubility | Soluble in Chloroform, Methanol, DMSO | [5][6] |
| pKa (predicted) | ||
| logP (predicted) |
Note: Predicted pKa and logP values are based on computational models and should be confirmed experimentally.
Structural Elucidation
The definitive structure of O-Desacetyl-N-desmethyl Diltiazem is established through a combination of spectroscopic techniques.
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Mass Spectrometry (MS) : High-resolution mass spectrometry is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pattern, which is instrumental in structural confirmation and quantification in biological matrices. The fragmentation of Diltiazem and its metabolites typically involves cleavage of the side chain and within the benzothiazepine ring system.[7][9][10]
Synthesis and Biogenesis
Chemical Synthesis
A detailed, step-by-step synthesis of O-Desacetyl-N-desmethyl Diltiazem is not extensively published. However, its synthesis can be conceptually derived from established routes for Diltiazem and its analogs. A plausible synthetic strategy would involve:
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Formation of the Benzothiazepine Core : Condensation of a substituted aminothiophenol with a suitable three-carbon synthon.
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Introduction of the Methoxyphenyl Group : This is typically achieved through a Michael addition or a related conjugate addition reaction.
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Attachment of the N-methylaminoethyl Side Chain : Alkylation of the nitrogen atom of the benzothiazepine ring with a protected N-methylaminoethyl halide.
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Stereochemical Control : The cis-stereochemistry of the methoxyphenyl and hydroxyl groups is a critical aspect of the synthesis, often controlled through the choice of starting materials and reaction conditions.
A generalized synthetic pathway for Diltiazem analogs often starts from 4-methoxybenzaldehyde and involves a Darzens reaction followed by ring opening and cyclization.[11]
Caption: Conceptual synthetic pathway for O-Desacetyl-N-desmethyl Diltiazem.
Metabolic Pathway
O-Desacetyl-N-desmethyl Diltiazem is a significant phase I metabolite of Diltiazem. The biotransformation occurs primarily in the liver and involves two key enzymatic reactions:
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Deacetylation : Hydrolysis of the acetyl group at the 3-position of the benzothiazepine ring, a reaction catalyzed by esterases.
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N-demethylation : Removal of a methyl group from the dimethylaminoethyl side chain, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[12]
The formation of O-Desacetyl-N-desmethyl Diltiazem can proceed through two routes: deacetylation of N-desmethyl Diltiazem or N-demethylation of O-desacetyl Diltiazem.
Caption: Metabolic pathways leading to the formation of O-Desacetyl-N-desmethyl Diltiazem.
Analytical Methodologies
The accurate quantification of O-Desacetyl-N-desmethyl Diltiazem in biological matrices is essential for pharmacokinetic and drug metabolism studies. The method of choice is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][10]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
Objective : To quantify the concentration of O-Desacetyl-N-desmethyl Diltiazem in human plasma.
Materials :
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Human plasma samples
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O-Desacetyl-N-desmethyl Diltiazem reference standard
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Stable isotope-labeled internal standard (e.g., O-Desacetyl-N-desmethyl Diltiazem-d3)[13]
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Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade
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Water, LC-MS grade
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Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Procedure :
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Sample Preparation (Protein Precipitation) :
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To 100 µL of plasma, add 20 µL of internal standard solution.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis :
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LC System : A high-performance liquid chromatography system.
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Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A : 0.1% Formic acid in water.
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Mobile Phase B : 0.1% Formic acid in acetonitrile.
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Gradient Elution : A suitable gradient to separate the analyte from matrix components.
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Flow Rate : 0.3 mL/min.
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Injection Volume : 5 µL.
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MS System : A triple quadrupole mass spectrometer.
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Ionization Mode : Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM) Transitions :
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O-Desacetyl-N-desmethyl Diltiazem: Precursor ion (e.g., m/z 359.1) → Product ion (e.g., m/z 150.0)
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Internal Standard: Precursor ion (e.g., m/z 362.1) → Product ion (e.g., m/z 150.0)
-
-
Data Analysis :
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Caption: Workflow for the quantification of O-Desacetyl-N-desmethyl Diltiazem in plasma by LC-MS/MS.
Pharmacological and Toxicological Profile
Pharmacological Activity
As a metabolite of Diltiazem, O-Desacetyl-N-desmethyl Diltiazem is expected to retain some calcium channel blocking activity. Studies on a range of Diltiazem metabolites have shown that they possess vasorelaxant effects, although generally with lower potency than the parent drug.[3] In a study comparing the hypotensive effects of Diltiazem with its major metabolites, deacetyldiltiazem (M1) and deacetyl-N-monodemethyldiltiazem (M2, which is O-Desacetyl-N-desmethyl Diltiazem), Diltiazem was found to be the most potent.[3] The reduced potency is likely due to the structural modifications which may alter the binding affinity to the L-type calcium channel.
Toxicology
Specific toxicological data for O-Desacetyl-N-desmethyl Diltiazem is limited. However, as a metabolite of Diltiazem, its toxicological profile is expected to be qualitatively similar to the parent compound, primarily related to excessive vasodilation and cardiodepression at high concentrations. In vitro studies on Diltiazem have shown potential for cytotoxicity and hemolysis at high concentrations.[14][15] Further studies are required to specifically assess the toxic potential of O-Desacetyl-N-desmethyl Diltiazem.
Conclusion
O-Desacetyl-N-desmethyl Diltiazem is a key metabolite in the disposition of Diltiazem. A thorough understanding of its chemical structure, properties, and biological activity is crucial for a complete picture of Diltiazem's pharmacology and for the development of improved analytical methods and potentially new therapeutic agents. This guide provides a comprehensive foundation for researchers in this field, highlighting the current state of knowledge and identifying areas where further investigation is warranted.
References
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- PubMed. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 333-342.
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- Gupta, R. K., & Chaurasiya, A. (2020). STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. International Journal of Pharmaceutical Sciences and Research, 11(1), 121-129.
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